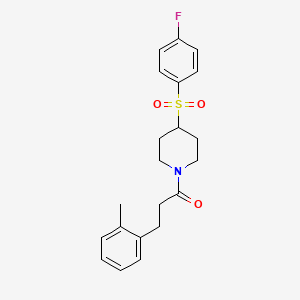

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one

Description

Historical Development of Fluorophenyl Sulfonyl Piperidines

Piperidine sulfonyl derivatives emerged as critical scaffolds in organic synthesis following advancements in catalytic hydrogenation and multicomponent reaction (MCR) methodologies. Early synthetic routes relied on palladium- and rhodium-catalyzed hydrogenation of pyridine precursors, which enabled the formation of piperidine cores with fluorinated substituents. The introduction of sulfonyl groups, particularly fluorophenyl sulfonyl moieties, gained traction in the 2000s with the development of metal triflate-catalyzed nucleophilic substitution reactions. For example, scandium triflate ($$ \text{Sc(OTf)}_3 $$) proved effective in mediating diastereoselective substitutions at the 2-position of methoxy- and acyloxy-piperidines.

The integration of fluorine atoms into piperidine systems was driven by their ability to modulate electronic properties and enhance metabolic stability. A key milestone was the synthesis of $$ N $$-benzyloxycarbonyl-2-methoxypiperidine derivatives, which served as precursors for antimalarial agents like febrifugine. By the 2010s, heterogeneous catalysts such as polystyrene ferric-based azo-catalysts and chitosan-supported ytterbium nanoparticles enabled efficient one-pot syntheses of spiropiperidines and polysubstituted analogs. These methods emphasized green chemistry principles by minimizing solvent use and enabling catalyst recyclability.

Positioning of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one in Current Research

The compound This compound represents a convergence of two structural motifs:

- A 4-fluorophenyl sulfonyl group at the piperidine 4-position, which enhances electrostatic interactions with biological targets.

- An o-tolylpropan-1-one side chain, providing steric bulk and hydrophobic binding affinity.

Recent studies highlight its role as a intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, the sulfonyl group participates in hydrogen bonding with catalytic lysine residues in ATP-binding pockets, while the o-tolyl moiety stabilizes hydrophobic subpockets. Current synthetic protocols for this compound often employ Ullmann coupling or nucleophilic aromatic substitution to install the sulfonyl group, followed by acylative functionalization of the piperidine nitrogen.

Table 1: Key Synthetic Routes to Fluorophenyl Sulfonyl Piperidines

Significance in Medicinal Chemistry and Drug Discovery

Fluorophenyl sulfonyl piperidines are prioritized in drug discovery due to their balanced pharmacokinetic properties and target versatility. The sulfonyl group’s electron-withdrawing nature enhances binding to amine-rich regions of enzymes, while fluorine atoms improve membrane permeability. Specific applications include:

- Neurological disorders : Piperidine sulfonamides modulate prokineticin receptors implicated in neuroinflammation and circadian rhythm regulation.

- Antioxidant agents : Substituted piperidines with proximal hydroxyl groups exhibit radical-scavenging activity, as demonstrated in DPPH and ABTS assays.

- Anticancer leads : Derivatives with trifluoromethyl groups show promise in inhibiting lipid peroxidation pathways.

The structural plasticity of This compound allows for further diversification via Michael additions or Mannich reactions, making it a versatile scaffold for lead optimization.

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO3S/c1-16-4-2-3-5-17(16)6-11-21(24)23-14-12-20(13-15-23)27(25,26)19-9-7-18(22)8-10-19/h2-5,7-10,20H,6,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYUFJRKLCTOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which features a piperidine ring, a sulfonyl group, and a fluorophenyl moiety. The molecular formula is , with a molecular weight of approximately 321.41 g/mol. Its structure can be represented as follows:

Research indicates that compounds with similar structures often interact with multiple biological targets, modulating various signaling pathways. The presence of the fluorine atom enhances the compound's reactivity and selectivity in biological systems. Notably, it may influence processes such as inflammation, cell proliferation, and apoptosis by interacting with specific enzymes and receptors .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties for structurally related compounds. In vitro evaluations showed that derivatives exhibited inhibition zones against various pathogens, suggesting potential therapeutic applications in treating infections . For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Strongly active against Staphylococcus aureus |

| 10 | 0.30 - 0.35 μg/mL | Active against Escherichia coli |

Antiviral Activity

Another area of interest is the antiviral potential of piperidine derivatives. Studies have indicated that certain analogs can inhibit viral replication, particularly against influenza viruses and coronaviruses. The mechanism involves binding to viral proteases, which are crucial for viral maturation and replication .

Case Studies

- Inflammation Modulation : A study focused on the anti-inflammatory properties of similar piperidine derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

- Antiviral Efficacy : In research targeting SARS-CoV-2, some piperidine derivatives demonstrated low micromolar activity against the virus's main protease (Mpro), indicating potential as therapeutic agents during viral outbreaks .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Potential Therapeutic Uses

- Pain Management : Preliminary studies suggest that derivatives of this compound may act as analgesics. For instance, compounds with similar structures have shown efficacy in reducing neuropathic pain through inhibition of specific enzymes involved in pain pathways .

- Anti-inflammatory Properties : The sulfonamide group is known for its ability to modulate inflammatory responses. Research indicates that compounds containing this functional group can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .

- CNS Activity : The piperidine structure is often associated with central nervous system (CNS) activity. Compounds like this one may interact with neurotransmitter systems, potentially leading to applications in treating anxiety or depression .

Case Studies

Several studies have investigated the applications of related compounds, providing insights into the potential uses of this compound.

Case Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of aryl sulfoxides, revealing that certain modifications could enhance analgesic properties while minimizing side effects . This suggests that this compound might be optimized for similar outcomes.

Case Study 2: Anti-inflammatory Action

Research focusing on sulfonamide derivatives has demonstrated their ability to inhibit inflammatory markers in vitro. For example, a compound structurally related to this compound was shown to reduce TNF-alpha levels in macrophages, indicating potential for treating conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Piperidine Moieties

- Compound 3aj (): Structure: (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one. Key Differences: Incorporates a pyrazolo-pyrimidine group instead of o-tolyl. Synthesis: Achieved 73% yield via hydrosulfonylation under visible light. NMR revealed two rotamers, indicating conformational flexibility . Relevance: Highlights the impact of bulky heterocyclic substituents on rotational freedom and synthesis complexity.

- Compounds 6h–6l (): Examples: 1-(Bis(4-fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine derivatives. Key Differences: Bis(4-fluorophenyl)methyl groups replace o-tolyl, and sulfonamide groups are present. Synthesis: Yields ranged from 45–68%, with melting points 132–230°C. Characterized via <sup>19</sup>F NMR and ESI-MS . Relevance: Demonstrates that sulfonamide substituents enhance thermal stability compared to sulfonyl-piperidine derivatives.

Propan-1-one Derivatives with Aryl Groups

- 1-(4-Methoxyphenyl)-3-(o-tolyl)propan-1-one (): Structure: Methoxy group at the para position of the phenyl ring. Synthesis: Synthesized from 4'-methoxy acetophenone and 2-methyl benzyl alcohol, purified via column chromatography.

- 3-(4-Fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4h, ): Activity: Potent COX-2 inhibitor (IC50 = 0.568 µM) with high selectivity. Key Differences: Methylsulfonyl and phenylthio groups replace the sulfonyl-piperidine and o-tolyl moieties.

Piperidine/Piperazine-Based Compounds

Comparative Data Table

Key Research Findings

Sulfonyl Group Positioning : Para-substituted sulfonyl groups (e.g., in 4h) enhance enzyme inhibition compared to meta or ortho positions, suggesting the target compound’s para-fluorophenylsulfonyl group may optimize target binding .

Conformational Flexibility : Rotamers observed in compound 3aj indicate dynamic structural behavior, which could influence receptor interactions compared to rigid analogues .

Synthesis Complexity : Bulky substituents (e.g., pyrazolo-pyrimidine in 3aj) reduce yields, whereas simpler propan-1-one derivatives (e.g., ) achieve higher purity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via a multi-step approach involving sulfonylation of piperidine derivatives followed by coupling with o-tolyl propanone intermediates. Key steps include:

- Sulfonylation: React 4-fluorophenylsulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylpiperidine intermediate.

- Coupling: Use nucleophilic substitution or transition metal-catalyzed coupling to attach the propan-1-one moiety. For similar compounds, reaction optimization involves varying temperature (60–100°C), solvent (DMF, THF), and catalysts (e.g., Pd for cross-coupling) to improve yields .

- Purification: Recrystallization (e.g., from chloroform/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

A combination of 1H/13C NMR, ESI/HRMS, and HPLC is critical:

- NMR: Assign peaks by comparing chemical shifts to analogous structures. For example, the sulfonyl group causes deshielding of adjacent piperidine protons (δ 3.5–4.0 ppm), while o-tolyl protons appear as a multiplet at δ 6.8–7.5 ppm .

- Mass Spectrometry: Confirm molecular weight via ESIMS (e.g., [M+H]+ at m/z calculated for C21H23FNO3S: 396.13) and HRMS for exact mass validation .

- HPLC: Use C18 columns with mobile phases like methanol/buffer (65:35) at 1.0 mL/min to assess purity (>95%) and detect byproducts .

Advanced: What challenges arise in crystallographic refinement of this compound using SHELXL, and how can anisotropic displacement parameters be addressed?

Answer:

Crystallographic refinement with SHELXL may encounter:

- Disorder in the sulfonyl or o-tolyl groups: Model disorder using PART instructions and restrain displacement parameters (ISOR/DFIX) to prevent overfitting .

- Anisotropic displacement: Apply constraints to atoms with high thermal motion (e.g., terminal fluorophenyl groups) and validate using R1/wR2 convergence (<5% discrepancy) .

- Twinning: For twinned crystals, use HKLF5 data and refine twin laws (e.g., BASF parameter) in SHELXL .

Advanced: How can discrepancies between computational modeling (e.g., DFT) and experimental NMR data be resolved?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility:

- Solvent Correction: Recalculate DFT shifts with implicit solvent models (e.g., PCM for CDCl3) to match experimental conditions .

- Conformational Averaging: Perform molecular dynamics (MD) simulations to identify dominant conformers and compare averaged NMR shifts to experimental data .

- Coupling Constants: Validate 3JHH values against Karplus equations for dihedral angles in the propan-1-one chain .

Basic: What methodological approaches are recommended for assessing purity, and how should HPLC parameters be optimized?

Answer:

HPLC Method Optimization:

- Column: C18 (250 × 4.6 mm, 5 µm).

- Mobile Phase: Methanol/sodium acetate buffer (pH 4.6, 65:35) for baseline separation .

- Detection: UV at 254 nm (aromatic π→π* transitions).

- Validation: Spike samples with known impurities (e.g., unreacted sulfonyl precursor) to confirm resolution .

Advanced: How can lattice energy analysis resolve contradictions in crystallographic data (e.g., polymorphism or twinning)?

Answer:

Lattice Energy Calculations (e.g., PIXEL):

- Compare energy-minimized structures to experimental data to identify stable polymorphs .

- For twinned crystals, calculate lattice energies of individual domains to confirm twinning axis compatibility .

- Use Mercury CSD software to overlay experimental and simulated powder XRD patterns .

Advanced: What strategies mitigate sulfonyl group hydrolysis during synthesis or storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.